![molecular formula C10H15N5O4 B148814 O-Methylganciclovir CAS No. 108436-45-9](/img/structure/B148814.png)
O-Methylganciclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
O-Methylganciclovir is a compound with the molecular formula C10H15N5O4 . It is an analogue of Ganciclovir and displays excellent antiviral activity when tested in vivo against herpes simplex virus type 1 infection in mice .
Synthesis Analysis
The synthesis of this compound and its prodrugs has been described in various studies . Based on the starting materials, three main routes to acyclovir and ganciclovir are described, including N9-regioselective synthesis . Prodrug approaches to increase the bioavailability included esterification, phosphorylation of acyclic fragment, and oxidation of 6-deoxy acyclovir by xanthine oxidase .
Molecular Structure Analysis
The molecular structure of this compound includes a molecular weight of 269.26 g/mol . The IUPAC name is 2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-1H-purin-6-one . The InChI and Canonical SMILES are also provided for further structural analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, the transformation of antiviral drugs to their active forms often involves complex chemical reactions .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 6 . The exact mass and monoisotopic mass are both 269.11240398 g/mol .
Mechanism of Action
The mechanism of action of O-Methylganciclovir is likely similar to that of Ganciclovir, as it is an analogue. Ganciclovir’s antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .
Safety and Hazards
The specific safety and hazards of O-Methylganciclovir are not detailed in the search results. However, like all chemicals, it should be handled with care to avoid exposure and potential harm .
properties
IUPAC Name |
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c1-18-3-6(2-16)19-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4,6,16H,2-3,5H2,1H3,(H3,11,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWDOLKVWKFQDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.